molecular formula C18H17Cl2NO3S B2943627 4-(2,5-dichlorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione CAS No. 2034461-35-1

4-(2,5-dichlorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2943627
CAS No.: 2034461-35-1
M. Wt: 398.3
InChI Key: AXSWGCHCWLGGQO-UHFFFAOYSA-N
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Description

4-(2,5-dichlorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is a complex organic compound that belongs to the class of thiazepanes This compound is characterized by the presence of a dichlorobenzoyl group and a phenyl group attached to a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dichlorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione typically involves the reaction of 2,5-dichlorobenzoyl chloride with a suitable thiazepane precursor. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dichlorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

4-(2,5-dichlorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-dichlorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

4-(2,5-dichlorobenzoyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione is unique due to its specific structural features, such as the combination of a dichlorobenzoyl group and a thiazepane ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

(2,5-dichlorophenyl)-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO3S/c19-14-6-7-16(20)15(12-14)18(22)21-9-8-17(25(23,24)11-10-21)13-4-2-1-3-5-13/h1-7,12,17H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSWGCHCWLGGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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